molecular formula C15H19ClN2O2 B2468799 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one CAS No. 1448059-52-6

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one

Cat. No.: B2468799
CAS No.: 1448059-52-6
M. Wt: 294.78
InChI Key: HQCFESQIWHLJOA-UHFFFAOYSA-N
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Description

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one is a useful research compound. Its molecular formula is C15H19ClN2O2 and its molecular weight is 294.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Xue Si-jia (2011) focused on the synthesis of a related compound and its crystal structure, offering insights into the structural properties of similar compounds.
  • Li et al. (2015) reported the synthesis and crystal structure of a compound with similar chemical features, contributing to the understanding of the molecular assembly and interactions.

Biological Activity and Applications

  • The work by Kamal et al. (2015) explored the role of cyano-halogen interactions, which are significant in pharmaceutical design and drug development, relevant to compounds like 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)pent-4-en-1-one.
  • Research by Merugu et al. (2010) on similar compounds revealed their potential antibacterial properties, which could be relevant for pharmaceutical applications.

Chemical and Pharmacological Properties

  • Bi (2014) focused on the preparation and characterization of related compounds, which could have implications for developing new drugs.
  • The study by Odin et al. (2022) provided insights into the synthesis of related compounds and their potential use in the development of fluorescent materials.

Additional Insights

  • Belghiti et al. (2018) investigated Piperine derivatives, closely related to this compound, for their application as corrosion inhibitors.
  • Research on anticonvulsant drugs by Georges et al. (1989) explored the structural and electronic properties of compounds with piperidine moieties, shedding light on how similar structures might behave in pharmaceutical contexts.

Properties

IUPAC Name

1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c1-2-3-6-14(19)18-10-7-12(8-11-18)20-15-13(16)5-4-9-17-15/h2,4-5,9,12H,1,3,6-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCFESQIWHLJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(CC1)OC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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